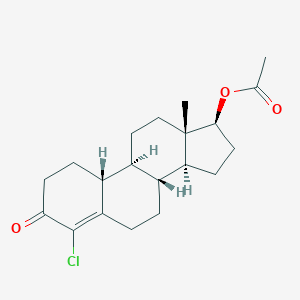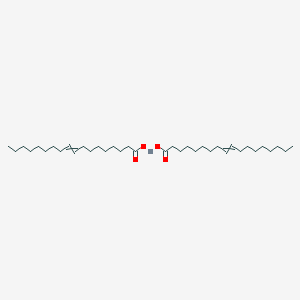
4-Cyclopentylphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopentadiene derivatives, closely related to 4-Cyclopentylphenol, involves various efficient methods, including direct arylation, palladium-catalyzed reactions, and anodic oxidation processes. These methods allow for the construction of complex molecular structures with high precision and efficiency (Brzezinski & Reynolds, 2002); (Wang et al., 2012); (Mirion et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Cyclopentylphenol has been characterized using techniques such as X-ray crystallography, which provides detailed insights into their crystalline forms and structural configurations. These analyses reveal the geometrical arrangements and conformational preferences of the cyclopentadiene core in the crystal lattice (Shi et al., 2002).
Chemical Reactions and Properties
Cyclopentadiene derivatives undergo various chemical reactions, including cycloadditions, Friedel-Crafts reactions, and others, leading to a wide array of structural motifs and functionalities. These reactions demonstrate the versatility and reactivity of the cyclopentadiene core, enabling the synthesis of complex molecules with potential applications in materials science and organic synthesis (Mizuno et al., 1994).
Physical Properties Analysis
The physical properties of cyclopentadiene derivatives, including solubility, melting and boiling points, and optical properties, are crucial for their practical applications. Research has focused on understanding these properties to tailor the compounds for specific uses, such as in organic electronics or as intermediates in chemical syntheses (Fei et al., 2013).
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Treatment :
- Detection of Toxic Pollutants : A study demonstrated the use of a BiPO4/BiOCl heterojunction for the detection of 4-chlorophenol, a toxic pollutant, through a photoelectrochemical sensor. This sensor showed high sensitivity, selectivity, and stability, making it effective for monitoring water contamination (Yan et al., 2019).
Medical Research and Treatment :
- Anticancer and Antimelanoma Applications : Research on 4-S-cysteaminylphenol, a related compound, has shown significant inhibition of melanoma growth. It causes selective swelling and lysis of melanocytes, indicating its potential for chemotherapy of malignant melanoma (Ito & Jimbow, 1987).
Chemical and Biochemical Applications :
- Enzyme Catalysis and Biocatalysis : A study used a screening assay for flavin-dependent para-phenol oxidases, identifying 4-cyclopentylphenol as a new substrate. This assay aids in enzyme engineering and evaluating substrate specificity, broadening applications in biocatalysis (Ewing et al., 2018).
- Synthesis of Complex Organic Compounds : Research on synthesizing complex organic molecules, such as 4H-Cyclopenta[2,1-b:3,4-b']dithiophen-4-one, highlights the role of cyclopentylphenol derivatives in organic synthesis (Brzezinski & Reynolds, 2002).
Analytical Chemistry :
- Separation and Analysis of Organic Compounds : A study involving cyclodextrin-modified micellar electrokinetic chromatography showed the separation of structural homologues of alkylphenols, which includes 4-cyclopentylphenol. This technique is crucial for analyzing complex mixtures in environmental samples (He & Lee, 1996).
Toxicology :
- Toxicity and Degradation Studies : Investigations into the degradation of 4-chlorophenol using various catalysts provide insights into the environmental impact and toxicity of such compounds. This research is vital for understanding and mitigating the environmental effects of industrial pollutants (Guillard et al., 1999).
Safety And Hazards
4-Cyclopentylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-cyclopentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBKPVVDUBFDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164874 | |
| Record name | Phenol, 4-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentylphenol | |
CAS RN |
1518-83-8 | |
| Record name | Phenol, 4-cyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1518-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclopentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
